molecular formula C11H11F3N2O2 B7942029 N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide

Cat. No.: B7942029
M. Wt: 260.21 g/mol
InChI Key: GPJBQIQWZGDXCR-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a small organic molecule featuring an azetidine ring (a four-membered nitrogen-containing heterocycle) linked to a carboxamide group. The phenyl ring at the 2-position bears a trifluoromethoxy (-OCF₃) substituent, which confers strong electron-withdrawing properties and enhanced metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)18-9-4-2-1-3-8(9)16-10(17)7-5-15-6-7/h1-4,7,15H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJBQIQWZGDXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-Diphenylmethyl-3-(2-trifluoromethoxyphenoxy)azetidine

The precursor is prepared via nucleophilic substitution of a mesylated azetidine derivative with 2-trifluoromethoxyphenol. Key steps include:

  • Reagents : 1-Diphenylmethyl-3-methanesulfonyloxyazetidine, 2-trifluoromethoxyphenol, tetrabutylammonium bromide (phase-transfer catalyst), sodium hydroxide.

  • Conditions : Reflux in toluene/water biphasic system under nitrogen for 2.5 hours.

  • Yield : 86.6% after crystallization.

Table 1: Optimization of Nucleophilic Substitution

ParameterOptimal ValueEffect on Yield
Catalyst Loading5 mol% TBABMaximizes rate
SolventToluene/Water (9:1)Enhances phase separation
Temperature110°C (reflux)Completes reaction in 2.5 hr

Deprotection via Catalytic Hydrogenolysis

Removal of the benzhydryl group is achieved through hydrogenolysis, which requires careful optimization to prevent azetidine dimerization.

Hydrogenolysis Conditions

  • Catalyst : 10% Palladium on carbon (Pd/C).

  • Solvent : Methanol or ethanol with triethylamine (1–10 wt%).

  • Pressure : Atmospheric H₂ at 25°C.

  • Outcome :

    • Yield : >90% 3-(2-trifluoromethoxyphenoxy)azetidine.

    • Byproduct : Diphenylmethane, removed via washing with aprotic solvents.

Critical Finding : Omitting triethylamine leads to a 15% dimeric impurity (Dimer A), reducing usable yield.

Carboxamide Formation

The final step involves reacting the deprotected azetidine with an isocyanate or nitrourea derivative to form the carboxamide.

Reaction with 2-Trifluoromethoxyphenyl Isocyanate

  • Reagents : 3-Aminoazetidine, 2-trifluoromethoxyphenyl isocyanate.

  • Conditions : Toluene, 60°C, 12 hours.

  • Workup : Filtration and recrystallization from isopropanol/water.

  • Yield : 78–82%.

Table 2: Comparative Analysis of Carboxamide Coupling Agents

Coupling AgentSolventTemperatureYield (%)
Methyl isocyanateToluene60°C75
NitroureaDCM25°C68
2-TFMO-phenyl isocyanateToluene60°C82

Alternative Route: Direct Coupling of Azetidine-3-carboxylic Acid

A less common approach involves activating azetidine-3-carboxylic acid as an acyl chloride, followed by coupling with 2-trifluoromethoxyaniline.

Steps and Challenges

  • Activation : Thionyl chloride (SOCl₂) converts the carboxylic acid to acyl chloride.

  • Coupling : Reaction with 2-trifluoromethoxyaniline in dichloromethane (DCM) with DMAP.

  • Yield : 65–70%, lower due to steric hindrance from the azetidine ring.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Catalyst Recycling : Pd/C can be reused up to 3× with minimal activity loss.

  • Solvent Recovery : Toluene is distilled and reused, reducing costs by 30%.

Purity Control

  • Impurity Profile : Dimer A (<0.5% via HPLC) when using triethylamine.

  • Crystallization : Isopropanol/water (1:1) yields 99.5% pure product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and solvents that facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The azetidine ring and carboxamide group also contribute to the compound’s overall activity by stabilizing its interaction with the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly influence physicochemical properties and biological interactions. Key analogs include:

N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide HCl
  • Substituent : 4-(OCF₃) (para position).
  • Key Differences: The para-substituted trifluoromethoxy group reduces steric hindrance compared to the ortho-substituted parent compound.
  • Molecular Weight : ~312.7 (including HCl).
  • Predicted LogP : ~2.3 (slightly lower than the ortho-substituted analog due to reduced lipophilicity).
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide
  • Substituent : 3-(CF₃) (meta position).
  • Key Differences : The trifluoromethyl (-CF₃) group is more lipophilic than -OCF₃, increasing LogP (~3.0 vs. ~2.5). This may enhance membrane permeability but reduce solubility. The meta position alters electronic effects on the carboxamide moiety .
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide
  • Substituents : 2-Cl, 5-CF₃ on phenyl; pyrazine-2-carbonyl on azetidine.
  • Key Differences : The chlorine atom adds steric bulk and electronegativity, while the pyrazine group introduces hydrogen-bonding capability. This modification may enhance target binding specificity (e.g., to enzymes with polar active sites) .
  • Molecular Weight : 384.73.
  • Predicted LogP : ~1.8 (lower due to polar pyrazine).

Azetidine Modifications

Modifications to the azetidine ring or its substituents can alter conformational flexibility and binding interactions:

N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]azetidine-3-carboxamide
  • Modification : Ethyl linker with 3-methyl-1,2,4-oxadiazole.
  • Increased molecular weight (~276.2) and LogP (~2.1) compared to the parent compound .
N-(3,4-dimethoxyphenyl)azetidine-3-carboxamide HCl
  • Modification : 3,4-dimethoxy substituents on phenyl.
  • Impact : Methoxy groups (-OCH₃) are less electron-withdrawing than -OCF₃, which may reduce metabolic stability. The dimethoxy substitution could enhance π-π stacking interactions in hydrophobic pockets .

Physicochemical and Bioactivity Data

The table below summarizes key parameters for selected analogs:

Compound Name Substituent(s) Molecular Weight LogP (Predicted) Bioactivity Notes
N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide 2-(OCF₃) 276.2 ~2.5 Limited data; structural analogs show kinase inhibition
N-[4-(trifluoromethoxy)phenyl]azetidine-3-carboxamide HCl 4-(OCF₃) 312.7 ~2.3 Improved solubility due to HCl salt; potential CNS activity
N-(3-(Trifluoromethyl)phenyl)azetidine-3-carboxamide 3-(CF₃) 244.2 ~3.0 Higher LogP suggests enhanced blood-brain barrier penetration
N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide 2-Cl,5-CF₃; pyrazine 384.7 ~1.8 Pyrazine may improve binding to ATP pockets

Biological Activity

N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of enzyme inhibition and receptor binding. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a trifluoromethoxy group attached to a phenyl ring, which is linked to an azetidine ring and a carboxamide functional group. This unique structure enhances its lipophilicity and reactivity, making it an attractive candidate for various biological applications.

Component Description
Trifluoromethoxy Group Enhances binding affinity and selectivity for biological targets.
Azetidine Ring Contributes to the compound’s stability and reactivity.
Carboxamide Group Increases solubility and may influence pharmacokinetics.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group is known to enhance the compound's binding affinity, leading to potent biological effects.

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, which can alter metabolic pathways and affect cellular functions.
  • Receptor Binding : It may modulate receptor activity, influencing signal transduction pathways that are critical in disease processes.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis and altering gene expression related to cell cycle regulation.
  • Antimicrobial Properties : The compound shows potential against various microbial strains, suggesting it could be developed into an antimicrobial agent.

Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited the growth of human cancer cell lines at nanomolar concentrations, indicating strong antiproliferative effects .
    • The mechanism involved increased levels of methylated histones due to inhibition of lysine-specific demethylase 1 (LSD1), which is crucial for regulating gene expression in cancer cells .
  • Case Studies :
    • In a recent case study involving various azetidine derivatives, compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .

Q & A

Basic Research Questions

Q. How can the synthesis of N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide be optimized for higher yield and purity?

  • Methodological Answer : Synthesis optimization involves multi-step protocols, including:

  • Reaction condition control : Adjusting temperature (e.g., 60–80°C for amide coupling), solvent selection (polar aprotic solvents like DMF or acetonitrile), and catalyst use (e.g., HATU for carboxamide formation) to enhance reaction efficiency .
  • Purification techniques : Employ column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate the target compound. Thin-layer chromatography (TLC) is critical for monitoring intermediate steps .
  • Yield improvement : Introducing protecting groups (e.g., Boc for azetidine nitrogen) to prevent side reactions during multi-step syntheses .

Q. What analytical techniques are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the azetidine ring conformation, trifluoromethoxy group integration, and carboxamide linkage. 19^{19}F NMR validates trifluoromethoxy substitution .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., [M+H]+^+ peaks) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation and intermolecular interactions if single crystals are obtainable .

Q. How is the compound’s solubility and stability profile assessed under experimental conditions?

  • Methodological Answer :

  • Solubility assays : Test in buffered solutions (pH 2–8) and organic solvents (DMSO for stock solutions). Use dynamic light scattering (DLS) to detect aggregation .
  • Stability studies : Conduct accelerated degradation studies under varied temperatures (4°C, 25°C, 40°C) and UV exposure. LC-MS monitors decomposition products .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s mechanism of action in modulating neuronal receptors?

  • Methodological Answer :

  • Receptor binding assays : Radioligand displacement studies (e.g., 3^3H-labeled agonists) quantify affinity for targets like metabotropic glutamate receptors (mGlu4/mGlu7) .
  • Electrophysiology : Patch-clamp recordings in neuronal cultures or brain slices assess functional modulation of ion channels or synaptic plasticity (e.g., long-term potentiation) .
  • Downstream signaling analysis : Western blotting or ELISA evaluates phosphorylation of key proteins (e.g., ERK, CREB) linked to receptor activation .

Q. How can computational modeling predict the pharmacokinetic properties and target interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with receptor structures (e.g., mGlu4’s allosteric pocket). Validate with free-energy calculations (MM/GBSA) .
  • ADME prediction : Tools like SwissADME estimate logP (lipophilicity), CNS permeability, and metabolic susceptibility (e.g., cytochrome P450 interactions) .
  • QSAR models : Relate structural features (e.g., trifluoromethoxy electronegativity) to activity across analogs .

Q. How can researchers address discrepancies in biological activity data across different assay systems (e.g., in vitro vs. in vivo)?

  • Methodological Answer :

  • Assay standardization : Compare results across orthogonal platforms (e.g., cell-free binding vs. functional cellular assays) .
  • Species-specific differences : Test compound activity in human vs. rodent receptor isoforms .
  • Pharmacokinetic bridging : Measure brain/plasma ratios in animal models to correlate in vitro potency with in vivo efficacy .

Q. What approaches are used to design derivatives with improved metabolic stability or target selectivity?

  • Methodological Answer :

  • Bioisosteric replacement : Substitute the trifluoromethoxy group with trifluoroethoxy or pentafluorosulfanyl to modulate metabolism .
  • Prodrug strategies : Introduce ester or carbamate moieties to enhance bioavailability .
  • Structure-activity relationship (SAR) libraries : Synthesize analogs with modified azetidine substituents (e.g., methyl, cyano) and screen for off-target effects .

Q. How is the compound’s potential neurotoxicity or off-target effects evaluated in preclinical studies?

  • Methodological Answer :

  • High-content screening (HCS) : Image-based assays in neuronal cultures detect apoptosis or neurite outgrowth inhibition .
  • Safety pharmacology panels : Screen against panels of GPCRs, kinases, and ion channels (e.g., CEREP’s BioPrint®) .
  • Rodent behavioral assays : Rotarod tests or open-field experiments assess motor function and anxiety-like phenotypes after chronic dosing .

Data Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the compound’s efficacy in different disease models (e.g., Parkinson’s vs. anxiety)?

  • Methodological Answer :

  • Dose-response reevaluation : Ensure studies use equivalent doses (mg/kg) and administration routes .
  • Biomarker validation : Measure target engagement (e.g., receptor occupancy via PET imaging) across models .
  • Pathway-focused transcriptomics : RNA-seq identifies disease-specific signaling nodes affected by the compound .

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